molecular formula C15H10FN3O4 B1621971 Nifoxipam CAS No. 74723-10-7

Nifoxipam

Cat. No.: B1621971
CAS No.: 74723-10-7
M. Wt: 315.26 g/mol
InChI Key: UHFIFTRHLBAWGY-UHFFFAOYSA-N
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Description

Nifoxipam, also known as 3-hydroxydesmethylflunitrazepam, is a benzodiazepine derivative. It is a minor metabolite of flunitrazepam and has been sold online as a designer drug. This compound is known for its strong tranquillising and sleep-prolonging effects, with much lower toxicity compared to lormetazepam and flunitrazepam in mice .

Mechanism of Action

Target of Action

Nifoxipam is a benzodiazepine derivative . The primary targets of benzodiazepines are the gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors are the major inhibitory neurotransmitters in the brain, and benzodiazepines enhance the effect of GABA at these receptors .

Mode of Action

This compound, like other benzodiazepines, acts as a positive allosteric modulator of the GABA receptors . This means it binds to a site on the GABA receptor distinct from the active site, enhancing the affinity of GABA to its receptor . This results in an increase in the frequency of chloride channel opening, leading to an influx of chloride ions into the neuron . This hyperpolarizes the neuron, making it less likely to fire, thereby exerting a calming effect on the nervous system .

Biochemical Pathways

This compound is a minor metabolite of flunitrazepam . It is extensively metabolized in the human body, mainly reduced to the 7-amino benzodiazepines and then acetylated . The metabolism of this compound involves the cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4 .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After ingestion, this compound is absorbed and distributed throughout the body . It undergoes extensive metabolism, primarily in the liver, involving reduction to the 7-amino benzodiazepines and acetylation . The metabolites are then excreted in the urine . The parent compound, this compound, is also excreted as a glucuronide conjugate .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its enhancement of GABAergic neurotransmission. This results in a decrease in neuronal excitability, leading to the drug’s therapeutic effects, which include strong tranquillising and sleep-prolonging effects . This compound has been reported to have much lower toxicity compared to lormetazepam and flunitrazepam in mice .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the activity of the metabolizing enzymes can be affected by factors such as age, genetic polymorphisms, and the presence of other drugs . Additionally, factors such as pH can influence the ionization state of this compound, potentially affecting its absorption and distribution . .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Nifoxipam can be synthesized through the demethylation of flunitrazepam, followed by hydroxylation. The process involves the use of specific reagents and catalysts to achieve the desired chemical transformations. The reaction conditions typically include controlled temperatures and pH levels to ensure the stability and purity of the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety. The production methods are designed to minimize environmental impact and adhere to regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Nifoxipam undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of this compound, each with distinct chemical and pharmacological properties .

Scientific Research Applications

Nifoxipam has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its lower toxicity and strong tranquillising effects compared to other benzodiazepines. Its distinct chemical structure, characterized by the presence of a hydroxyl group and a nitro group, contributes to its unique pharmacological profile .

Properties

IUPAC Name

5-(2-fluorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O4/c16-11-4-2-1-3-9(11)13-10-7-8(19(22)23)5-6-12(10)17-14(20)15(21)18-13/h1-7,15,21H,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFIFTRHLBAWGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80996250
Record name 5-(2-Fluorophenyl)-1,3-dihydro-3-hydroxy-7-nitro-2H-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80996250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74723-10-7
Record name Nifoxipam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74723-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nifoxipam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074723107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(2-Fluorophenyl)-1,3-dihydro-3-hydroxy-7-nitro-2H-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80996250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIFOXIPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O6C9M3CH6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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